N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide
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Overview
Description
N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities, making them valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide is a compound with a piperazine moiety, which is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant
Mode of Action
Piperazine derivatives are known to show a wide range of biological and pharmaceutical activity .
Biochemical Pathways
It’s worth noting that piperazine derivatives have been reported to have a broad spectrum of biological activities .
Result of Action
Piperazine derivatives are known to exhibit a wide range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide typically involves the following steps:
Formation of Piperazine Derivative: Piperazine is reacted with 2-hydroxyethyl chloride to form 4-(2-hydroxyethyl)piperazine.
Coupling with Pyrazine-2-carboxamide: The resulting piperazine derivative is then coupled with pyrazine-2-carboxamide using appropriate coupling agents such as carbodiimides or coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods: In an industrial setting, the synthesis process is scaled up, and the reaction conditions are optimized for higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the piperazine ring or the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives at different positions on the piperazine or pyrazine rings.
Scientific Research Applications
N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has shown promise as a lead compound in drug discovery, particularly in the development of antitumor and anti-inflammatory agents.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
N-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}pyrazine-2-carboxamide is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Piperazine derivatives such as trimetazidine, ranolazine, and befuraline.
Uniqueness: The presence of the 2-hydroxyethyl group and the pyrazine-2-carboxamide moiety contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O2/c18-8-7-16-3-5-17(6-4-16)10-15-12(19)11-9-13-1-2-14-11/h1-2,9,18H,3-8,10H2,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQUDJCKXZPFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)CNC(=O)C2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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